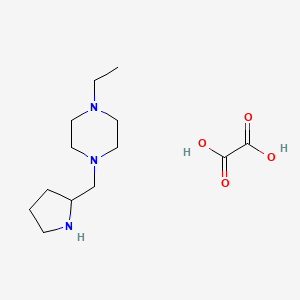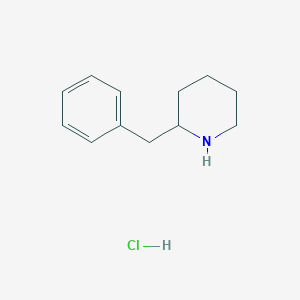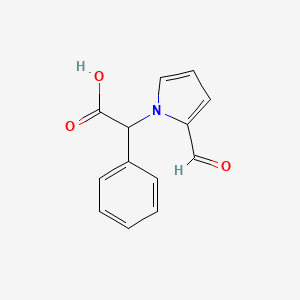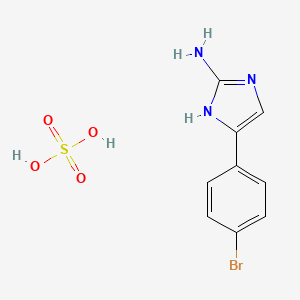
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves different strategies. For instance, a practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid is described, which includes a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole . Another paper reports a one-pot synthesis of substituted 2-amino isonicotinic acids through a process that is reminiscent of the Guareschi-Thorpe Condensation . These methods could potentially be adapted for the synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester by modifying the substituents and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester is not analyzed in the provided papers, the structure of isonicotinic acid derivatives is generally characterized by the presence of a pyridine ring substituted at the 2-position. The papers do not provide specific details on the molecular structure analysis of the compound , but techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to analyze similar compounds .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specifically involving 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester. However, they do describe reactions pertinent to the synthesis of isonicotinic acid derivatives, such as palladium-catalyzed reactions, decarboxylation processes, and electrochemical reactions . These reactions are crucial for constructing the isonicotinic acid framework and introducing various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester are not discussed in the provided papers. However, the properties of isonicotinic acid derivatives typically include solubility in organic solvents, melting points, and stability under various conditions. These properties are influenced by the substituents attached to the isonicotinic acid core and are important for the compound's application in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
Chemical Modification and Polymer Synthesis
The research into chemical modifications of polymers and the synthesis of novel biopolymer ethers and esters has highlighted the significance of specific functional groups, including esters, in determining the physical and chemical properties of the resulting materials. For example, novel xylan esters have been synthesized for potential applications in drug delivery and as antimicrobial agents, indicating the broad utility of ester functionalization in enhancing polymer functionalities for various applications (Petzold-Welcke et al., 2014).
Drug Design and Medicinal Chemistry
In the realm of drug design and medicinal chemistry, the modification of small molecules, including the esterification of compounds, is a key strategy for developing new therapeutics. For instance, jasmonic acid and its derivatives have been explored for their drug and prodrug potentials, showcasing the importance of ester derivatives in creating compounds with desirable biological activities (Ghasemi Pirbalouti et al., 2014).
Environmental Toxicology and Carcinogenicity Studies
The toxicology and carcinogenicity of compounds, including esters, are critical areas of research that inform risk assessment and regulatory policies. Studies have focused on understanding the mechanisms by which certain esters, such as dimethylarsinic acid, induce toxicity and cancer, contributing to our knowledge of environmental carcinogens and informing public health decisions (Cohen et al., 2006).
Propiedades
IUPAC Name |
methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIINVAGIQKVNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590308 | |
| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester | |
CAS RN |
470463-38-8 | |
| Record name | Methyl 2-(2,2-dimethylpropanamido)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)

![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)







![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)
![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)